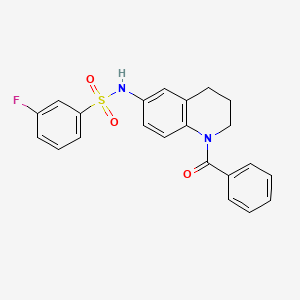

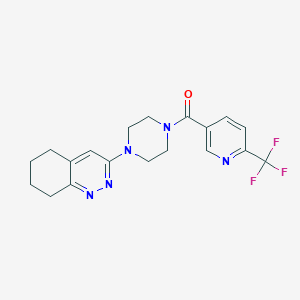

![molecular formula C22H24F3N3OS B2887392 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide CAS No. 488708-78-7](/img/structure/B2887392.png)

2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide” is a chemical compound . It is related to adamantane derivatives, which have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the searched resources .Scientific Research Applications

Synthesis and Chemical Properties

- The compound's structure, featuring an adamantyl group, is significant in the field of medicinal chemistry, particularly in the synthesis of γ-lactams and pyridines, which are crucial scaffolds in many pharmaceuticals. For instance, cyclopropanes fused to pyrrolidines, closely related to this compound, are highlighted for their importance in drug design due to their presence in various marketed drugs and development candidates. The synthesis involves innovative approaches like palladium(0)-catalyzed C-H functionalization, enabling the creation of complex molecules in an enantioselective manner, which could lead to the development of new therapeutic agents (Pedroni & Cramer, 2015).

Biological Activities

Adamantyl derivatives, including those similar to the queried compound, have been explored for their antiviral properties, particularly against influenza A virus. The synthesis of spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines has shown that certain derivatives can inhibit the cytopathicity of the influenza A virus at concentrations significantly lower than established drugs like amantadine, indicating a specific anti-influenza A virus action (Kolocouris et al., 1994).

The antimicrobial and antioxidative activities of 1-adamantylthio derivatives of 3-substituted pyridines, which share structural similarities with the compound , have been investigated, revealing that some of these derivatives exhibit significant antigrowth activity against Streptococci. This suggests potential applications in developing new antimicrobial agents (Isarankura-Na-Ayudhya et al., 2008).

Anticancer Activity

- Novel sulfonamide derivatives with adamantyl groups have shown promising results in in vitro studies for their anticancer activity against breast and colon cancer cell lines. This demonstrates the compound's potential as a scaffold for developing new anticancer therapies (Ghorab et al., 2015).

Additional Chemical Synthesis Applications

- The compound's relevance extends to the synthesis of triazolo[1,5-c]pyrimidines, identified as potential antiasthma agents. This underscores the versatility of adamantyl-containing compounds in synthesizing therapeutically relevant molecules (Medwid et al., 1990).

Future Directions

properties

IUPAC Name |

2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3OS/c23-22(24,25)17-6-18(21-7-12-3-13(8-21)5-14(4-12)9-21)28-20(16(17)10-26)30-11-19(29)27-15-1-2-15/h6,12-15H,1-5,7-9,11H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWWWVVSZQHQDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CSC2=C(C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2887317.png)

![3-Methyl-7-phenyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2887319.png)

![tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate](/img/structure/B2887323.png)

![3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2887324.png)

![N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887326.png)

![2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2887330.png)